Trimethylsilylmethylmagnesium Chloride
Overview
Description
Trimethylsilylmethylmagnesium Chloride is an organometallic compound with the molecular formula (CH₃)₃SiCH₂MgCl. It is a Grignard reagent, widely used in organic synthesis for its ability to form carbon-carbon bonds. This compound is particularly valuable in the formation of carbon-silicon bonds, making it a crucial reagent in the synthesis of various organosilicon compounds .
Mechanism of Action
Target of Action
Trimethylsilylmethylmagnesium Chloride, also known as ((trimethylsilyl)methyl)magnesium chloride, is a Grignard reagent . It primarily targets carbonyl compounds, aryl triflates, carbamates, and vinyl selenides . These targets play a crucial role in various organic reactions, serving as the starting point for the formation of new bonds.
Mode of Action
The compound interacts with its targets through a process known as alkenation . In this process, the compound forms a bond with the target molecule, leading to the formation of tertiary alcohols . This reaction is accompanied by 3-decomposition, which involves the splitting off of one trimethylsilyl group from these alcohols in an acid medium .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides . These reactions lead to the formation of various organic compounds, which can have downstream effects in other biochemical processes.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and air , which can affect its stability and, consequently, its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of tertiary alcohols . When tertiary organosilicon alcohols containing a hydroxyl group on the β-carbon atom are dehydrated, unsaturated silicohydrocarbons are formed with a double bond in the β-position .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and air . The compound reacts rapidly with moisture, water, and protic solvents , which can affect its stability and efficacy. Therefore, it is typically used under anhydrous conditions in a controlled laboratory environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilylmethylmagnesium Chloride is typically prepared via the reaction of chloromethyltrimethylsilane with magnesium in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture and oxygen from interfering with the reaction .
Grignard Reaction Method:
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity, often involving automated systems to handle the reagents and maintain the inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilylmethylmagnesium Chloride participates in various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can substitute halides in alkyl halides to form new carbon-carbon bonds.
Cross-Coupling Reactions: Used in nickel-catalyzed cross-coupling reactions with aryl triflates, carbamates, and vinyl selenides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Alkyl Halides: Undergoes substitution reactions to form new carbon-carbon bonds.
Nickel Catalysts: Facilitates cross-coupling reactions with various electrophiles.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Alkylated Products: From substitution reactions with alkyl halides.
Coupled Products: From cross-coupling reactions with aryl triflates and other electrophiles.
Scientific Research Applications
Trimethylsilylmethylmagnesium Chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, particularly those containing silicon.
Material Science: Plays a role in the development of new materials with unique properties.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Acts as a reagent in various catalytic processes, including the formation of carbon-silicon bonds.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Chloride: Similar in structure but lacks the trimethylsilyl group.
Phenylmagnesium Bromide: Another Grignard reagent used for forming carbon-carbon bonds but with a phenyl group instead of a trimethylsilyl group.
Vinylmagnesium Bromide: Used for forming carbon-carbon bonds with a vinyl group.
Uniqueness
Trimethylsilylmethylmagnesium Chloride is unique due to its ability to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds. This property distinguishes it from other Grignard reagents that primarily form carbon-carbon bonds .
Properties
IUPAC Name |
magnesium;methanidyl(trimethyl)silane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLTKZWYAHPKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClMgSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267917 | |
Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-43-9 | |
Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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